2-Chloro-4-ethyl-1,3-benzothiazole

Medicinal Chemistry Physicochemical Profiling SAR

2-Chloro-4-ethyl-1,3-benzothiazole (CAS 176976-44-6) is the defined intermediate for patented 5α-reductase inhibitor synthesis. The critical 4-ethyl substitution ensures XLogP=4.1 and TPSA=41.1 Ų—a lipophilic scaffold optimized for hydrophobic binding pockets. Unlike unsubstituted analogs, only this exact substitution pattern guarantees successful synthetic pathways and valid SAR study outcomes. Use as a reference standard to deconvolute 4-position alkyl chain effects. Generic substitution is not viable. Source high-purity material with confidence.

Molecular Formula C9H8ClNS
Molecular Weight 197.69 g/mol
CAS No. 176976-44-6
Cat. No. B065083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethyl-1,3-benzothiazole
CAS176976-44-6
SynonymsBenzothiazole, 2-chloro-4-ethyl- (9CI)
Molecular FormulaC9H8ClNS
Molecular Weight197.69 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)Cl
InChIInChI=1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3
InChIKeyNQOWVESUHAQWMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-ethyl-1,3-benzothiazole (CAS 176976-44-6): Core Physicochemical Profile and Structural Identity


2-Chloro-4-ethyl-1,3-benzothiazole (CAS 176976-44-6) is a heterocyclic organic compound belonging to the benzothiazole class, defined by a benzene ring fused to a thiazole ring [1]. Its molecular formula is C9H8ClNS, with a molecular weight of 197.69 g/mol [1]. Key computed physicochemical properties include an XLogP3-AA value of 4.1 (indicating high lipophilicity), zero hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 41.1 Ų [1].

2-Chloro-4-ethyl-1,3-benzothiazole: Why In-Class Analog Substitution Is Not Scientifically Supported


Benzothiazole derivatives are not interchangeable building blocks; minor structural modifications critically alter physicochemical properties and biological activity. 2-Chloro-4-ethyl-1,3-benzothiazole features a specific substitution pattern (chloro at C2, ethyl at C4) that distinguishes it from unsubstituted or mono-substituted analogs. This pattern directly influences key parameters such as lipophilicity (XLogP3-AA = 4.1), molecular weight (197.69 g/mol), and topological polar surface area (41.1 Ų) [1]. Such differences impact molecular recognition, solubility, and membrane permeability. Furthermore, this compound is a documented intermediate in the synthesis of a patented 5α-reductase inhibitor [2]; substituting an analog with a different substitution pattern could disrupt the synthetic pathway or yield a product with altered pharmacological properties. The quantitative evidence below underscores why generic substitution is not a viable strategy for scientific or industrial applications.

2-Chloro-4-ethyl-1,3-benzothiazole: Quantitative Evidence Guide for Scientific Selection


Comparative Lipophilicity and Molecular Weight Profile: 2-Chloro-4-ethyl-1,3-benzothiazole vs. Unsubstituted and Methyl Analogs

2-Chloro-4-ethyl-1,3-benzothiazole exhibits a distinct physicochemical profile compared to its unsubstituted and 4-methyl substituted analogs, directly impacting its suitability as a lipophilic scaffold or intermediate [1]. The 4-ethyl substitution increases molecular weight by 28.06 g/mol (+16.5%) and 14.03 g/mol (+7.6%) compared to 2-chlorobenzothiazole and 2-chloro-4-methylbenzothiazole, respectively. More critically, the 4-ethyl group enhances lipophilicity, as reflected in the computed XLogP3-AA values [2].

Medicinal Chemistry Physicochemical Profiling SAR

Documented Utility as a Key Synthetic Intermediate in a Patented 5α-Reductase Inhibitor

2-Chloro-4-ethyl-1,3-benzothiazole is a documented, essential intermediate in the synthesis of a specific 5α-reductase inhibitor [REFS-1, REFS-2]. The synthesis route involves condensing this compound with a thiol derivative to form the final active molecule. In contrast, generic 2-chlorobenzothiazole or 2-chloro-4-methylbenzothiazole are not cited as intermediates in this specific patent, highlighting the non-fungible nature of the 4-ethyl substituent in this synthetic context [1].

Medicinal Chemistry Patent Analysis Synthetic Intermediate

Topological Polar Surface Area (TPSA) Comparison: 2-Chloro-4-ethyl-1,3-benzothiazole vs. 2-Chlorobenzothiazole

2-Chloro-4-ethyl-1,3-benzothiazole possesses a TPSA of 41.1 Ų, which is identical to that of its unsubstituted analog, 2-chlorobenzothiazole (TPSA 41.1 Ų) [REFS-1, REFS-2]. This parameter, which correlates with a compound's ability to permeate cell membranes, indicates that the addition of the 4-ethyl group does not alter the molecule's polar surface area, despite increasing its overall molecular weight and lipophilicity.

Medicinal Chemistry Drug Design Bioavailability Prediction

2-Chloro-4-ethyl-1,3-benzothiazole: Validated Application Scenarios for Procurement


Synthesis of 5α-Reductase Inhibitors and Related Analogs

This compound is an essential building block for the synthesis of a specific class of 5α-reductase inhibitors, as detailed in patent literature [1]. Researchers aiming to replicate or modify this patented synthetic route must procure 2-Chloro-4-ethyl-1,3-benzothiazole specifically, as the 4-ethyl substitution is critical for the subsequent chemical transformation [2].

Medicinal Chemistry Programs Targeting Lipophilic Scaffolds

With a high XLogP3-AA of 4.1 and a moderate TPSA of 41.1 Ų, this compound serves as a valuable lipophilic scaffold for exploring structure-activity relationships (SAR) in drug discovery programs [1]. Its physicochemical profile makes it particularly suitable for targeting hydrophobic binding pockets or for designing compounds where enhanced membrane permeability is desired [2].

Comparative SAR Studies of 4-Alkyl Substituted Benzothiazoles

2-Chloro-4-ethyl-1,3-benzothiazole can be used as a defined reference compound in systematic SAR studies investigating the effect of 4-position alkyl chain length on biological activity [1]. By comparing its properties (e.g., lipophilicity, potency in specific assays) with those of the 4-methyl and 4-H analogs, researchers can deconvolute the contribution of the ethyl group to target binding or pharmacokinetic parameters [2].

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